

An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1279408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

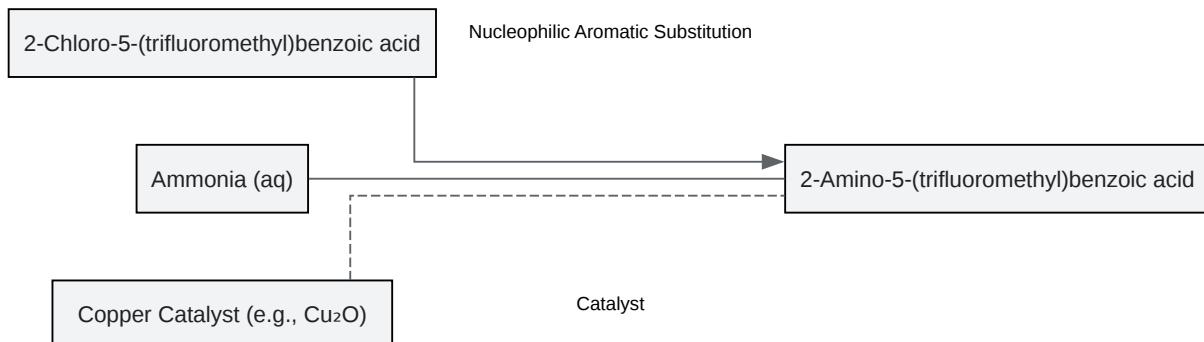
Core Compound Identity: 2-Amino-5-(trifluoromethyl)benzoic Acid

CAS Number: 83265-53-6

This technical guide provides a comprehensive overview of **2-amino-5-(trifluoromethyl)benzoic acid**, a key chemical intermediate in pharmaceutical research and development. The document details its physicochemical properties, outlines a detailed synthesis protocol, and explores its role in the context of cyclooxygenase-2 (COX-2) inhibition, a critical pathway in inflammation and oncology.

Physicochemical and Safety Data

A summary of the key quantitative and safety data for **2-amino-5-(trifluoromethyl)benzoic acid** is presented below for easy reference.


Property	Value
CAS Number	83265-53-6
Molecular Formula	C ₈ H ₆ F ₃ NO ₂
Molecular Weight	205.13 g/mol
Appearance	Solid
Melting Point	141-146 °C
Purity	Typically ≥95%
InChI Key	GLCQUPLYYXSPQB-UHFFFAOYSA-N
Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Experimental Protocols

Synthesis of 2-Amino-5-(trifluoromethyl)benzoic Acid

While a direct, detailed experimental protocol for the synthesis of **2-amino-5-(trifluoromethyl)benzoic acid** is not readily available in the searched literature, a plausible and commonly utilized synthetic route can be adapted from the preparation of structurally similar compounds, such as 2-amino-5-chlorobenzoic acid. The following protocol outlines a representative amination of a halogenated precursor.

Reaction Scheme:

[Click to download full resolution via product page](#)

A representative synthetic pathway.

Materials:

- 2-Chloro-5-(trifluoromethyl)benzoic acid
- Aqueous ammonia (28-30%)
- Copper(I) oxide (Cu₂O) or other suitable copper catalyst
- Deionized water
- Hydrochloric acid (HCl) for acidification
- Suitable organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

- Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-5-(trifluoromethyl)benzoic acid, a molar excess of aqueous ammonia, and a catalytic amount of copper(I) oxide.

- Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 120-150°C. The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel. The mixture is then filtered to remove the copper catalyst.
- Purification: The filtrate is acidified with hydrochloric acid to precipitate the product. The solid **2-amino-5-(trifluoromethyl)benzoic acid** is collected by vacuum filtration and washed with cold deionized water.
- Drying and Characterization: The product is dried under vacuum. The purity and identity of the synthesized compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and its melting point can be determined.

Application in Drug Development: A Precursor to COX-2 Inhibitors

2-Amino-5-(trifluoromethyl)benzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to celecoxib analogues. Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group is a key feature in many modern pharmaceuticals as it can enhance metabolic stability and binding affinity of the drug molecule to its target.

The COX-2 Signaling Pathway and Inhibition

The COX-2 enzyme plays a pivotal role in the inflammatory cascade. It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In many types of cancer, the expression of COX-2 is significantly upregulated, contributing to tumor growth and progression.

Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation and has been explored for cancer treatment and prevention. By blocking the action of COX-2, drugs like celecoxib can reduce the production of pro-inflammatory prostaglandins.

Below is a diagram illustrating the simplified COX-2 signaling pathway and the point of inhibition by celecoxib and its analogues, which can be synthesized from **2-amino-5-(trifluoromethyl)benzoic acid**.

[Click to download full resolution via product page](#)

The COX-2 signaling pathway and its inhibition.

This guide provides foundational technical information for researchers and professionals in drug development, highlighting the significance of **2-amino-5-(trifluoromethyl)benzoic acid** as a versatile and valuable chemical intermediate. The provided data and protocols serve as a starting point for further investigation and application in the synthesis of novel therapeutic agents.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279408#2-amino-5-trifluoromethyl-benzoic-acid-cas-number-lookup\]](https://www.benchchem.com/product/b1279408#2-amino-5-trifluoromethyl-benzoic-acid-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com